molecular formula C20H32O4 B1234555 11-Hpete

11-Hpete

Cat. No. B1234555
M. Wt: 336.5 g/mol
InChI Key: PCGWZQXAGFGRTQ-RLZWZWKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-HpETE is a hydroperoxy fatty acid.

Scientific Research Applications

1. Role in Prostaglandin Biosynthesis

11-HPETE, prepared from arachidonic acid, was investigated for its potential role in prostaglandin biosynthesis. Incubations with prostaglandin endoperoxide synthetase from ram seminal vesicles showed that 11-HPETE did not significantly contribute to prostaglandin production. Instead, it was converted primarily to 11-Hydroxy-eicosa-5,8,12,14-tetraenoic acid (11-HETE) (Porter et al., 1980).

2. Synthesis and Structural Study

The synthesis of 11R- and 11S-HETE and 11-HPETE methyl esters from various starting materials was achieved, providing essential compounds for further research. This synthesis and the extensive NMR studies helped in confirming their structures and discussing some conformational properties (Just, Luthe, & Viet, 1983).

3. Effect on Arachidonate Metabolism

Research on human platelets revealed that 12-HPETE, a lipoxygenase product, increases its own production by enhancing lipoxygenase activity. Interestingly, 12-HPETE was found to be more potent than 11-HPETE in this regulatory process. These findings suggest a critical role for HPETE isomers in platelet function and arachidonic acid metabolism (Siegel et al., 1979).

4. Role in Plant Defense and Biochemistry

In potato plants, 11-HPETE was identified as the primary product of lipoxygenase in hairy root cultures, differing from the predominant product in potato tubers. This finding suggests a variance in defense requirements between different parts of the plant, indicating a specialized role for 11-HPETE in plant biochemistry and defense mechanisms (Reddy et al., 1992).

5. Pathway Analysis in Algae

In the brown algae Saccharina angustata, a study proposed a pathway for producing 2(E),4(E)-decadienal from arachidonic acid via 11-HPETE. This research identified intermediates in the pathway, demonstrating the role of 11-HPETE in the production of significant aldehydes through lipoxygenase and hydroperoxide lyase pathways in algae (Boonprab et al., 2019).

properties

Product Name

11-Hpete

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,12E,14Z)-11-hydroperoxyicosa-5,8,12,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-7-10-13-16-19(24-23)17-14-11-8-6-9-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b9-6-,10-7-,14-11-,16-13+

InChI Key

PCGWZQXAGFGRTQ-RLZWZWKOSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)OO

SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO

synonyms

11-HPETE
11-hydroperoxyeicosa-5,8,12,14-tetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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